3-Amino-3'-(pyrrolidinocarbonyl)biphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

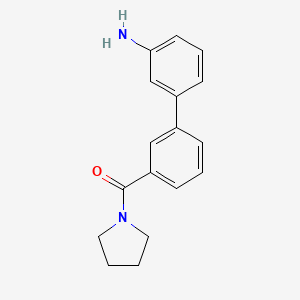

[3-(3-aminophenyl)phenyl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c18-16-8-4-6-14(12-16)13-5-3-7-15(11-13)17(20)19-9-1-2-10-19/h3-8,11-12H,1-2,9-10,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEPLCFHMAEHPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742717 |

Source

|

| Record name | (3'-Amino[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335041-71-8 |

Source

|

| Record name | (3'-Amino[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl: A Prospective Analysis for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive prospective analysis of 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl (CAS 1335041-71-8), a small molecule with potential applications in drug discovery. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document leverages established principles of medicinal chemistry and data from structurally related analogs to forecast its physicochemical properties, propose viable synthetic routes, and explore potential biological activities. This guide is intended to serve as a foundational resource for researchers, offering a structured approach to the synthesis, characterization, and evaluation of this promising molecule.

Introduction: The Biphenyl Carboxamide Scaffold in Medicinal Chemistry

The biphenyl scaffold is a privileged structure in medicinal chemistry, known for its conformational flexibility and ability to engage with a variety of biological targets.[1] When coupled with a carboxamide linkage, the resulting biphenyl carboxamide derivatives have demonstrated a wide range of pharmacological activities, including analgesic and anti-inflammatory properties. The introduction of an amino group and a pyrrolidinocarbonyl moiety, as seen in 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl, offers intriguing possibilities for modulating solubility, hydrogen bonding capacity, and target engagement. The pyrrolidine ring, a common motif in bioactive compounds, can introduce favorable stereochemical and conformational constraints. This guide will dissect the potential of this specific molecular architecture.

Physicochemical and Spectroscopic Profile (Prospective)

| Property | Predicted Value/Characteristic | Rationale / Comparative Data |

| Molecular Formula | C₁₇H₁₈N₂O | As per CAS registry. |

| Molecular Weight | 266.34 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | Biphenyl derivatives are often solids.[2] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols. | The biphenyl core imparts hydrophobicity, while the amino and amide groups may offer some aqueous solubility. |

| Melting Point | Estimated range: 150-250 °C | Highly dependent on crystal lattice packing; similar biphenyl amides have melting points in this range. |

| Storage | 2-8°C, protected from light and moisture. | Standard for many amine-containing organic compounds to prevent degradation. |

Predicted Spectroscopic Data

For the unambiguous characterization of a novel compound, a suite of spectroscopic techniques is essential.[3][4] Below are the anticipated spectral characteristics for 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl.

-

¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. The protons of the pyrrolidine ring would likely appear as multiplets in the aliphatic region (approx. 1.8-4.0 ppm). The amino group protons would present as a broad singlet, the chemical shift of which would be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would show a number of signals in the aromatic region (approx. 110-150 ppm) for the twelve carbons of the biphenyl core. The carbonyl carbon of the amide would be found further downfield (approx. 170-175 ppm). The carbons of the pyrrolidine ring would appear in the aliphatic region (approx. 20-60 ppm).[5]

-

FTIR: The infrared spectrum would be characterized by N-H stretching vibrations for the primary amine (approx. 3300-3500 cm⁻¹) and the N-H of the amide (if present as a secondary amide, which is not the case here). A strong C=O stretching band for the tertiary amide would be prominent around 1630-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be observed.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (266.34). Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the pyrrolidine ring.[6]

Proposed Synthetic Strategy

A plausible and efficient synthesis of 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl can be envisioned through a convergent approach, leveraging well-established and robust chemical transformations. The key steps would involve a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core, followed by an amide bond formation.

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthetic Protocol

Step 1: Suzuki-Miyaura Cross-Coupling

The formation of the biphenyl linkage is proposed to be achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a suitable boronic acid derivative and an aryl halide.[7]

-

Reactants: 3-Aminophenylboronic acid and methyl 3-bromobenzoate.

-

Catalyst: A palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

-

Base: An inorganic base like sodium carbonate or potassium phosphate.

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Procedure:

-

To a degassed solution of the boronic acid, aryl halide, and base in the chosen solvent system, add the palladium catalyst.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture, and perform an aqueous workup.

-

Purify the resulting methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate by column chromatography.

-

Step 2: Saponification (Hydrolysis of the Ester)

The methyl ester from the previous step is hydrolyzed to the corresponding carboxylic acid.

-

Reactant: Methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate.

-

Reagent: A base such as lithium hydroxide or sodium hydroxide.

-

Solvent: A mixture of tetrahydrofuran (THF) and water.

-

Procedure:

-

Dissolve the ester in the THF/water mixture.

-

Add the base and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry to obtain 3'-amino-[1,1'-biphenyl]-3-carboxylic acid.

-

Step 3: Amide Bond Formation

The final step involves the coupling of the carboxylic acid with pyrrolidine to form the target amide.

-

Reactants: 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid and pyrrolidine.

-

Coupling Reagents: A peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride/Hydroxybenzotriazole).

-

Base: A non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Solvent: An anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

-

Procedure:

-

Dissolve the carboxylic acid in the chosen solvent.

-

Add the coupling reagents and the base, and stir for a few minutes to activate the carboxylic acid.

-

Add pyrrolidine to the reaction mixture.

-

Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Purify the final compound, 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl, by column chromatography or recrystallization.

-

Caption: Proposed synthetic route for the target molecule.

Potential Biological Activity and Therapeutic Applications (Hypothetical)

The structural motifs present in 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl suggest several potential avenues for biological activity.

-

Anticancer Activity: Carboxamide derivatives are known to exhibit anticancer properties.[8] The biphenyl moiety can be designed to fit into hydrophobic pockets of various enzymes, while the amino and pyrrolidinocarbonyl groups can form crucial hydrogen bonds. Potential targets could include kinases, which are often implicated in cancer progression. A recent study highlighted 2-amino-[1,1′-biphenyl]-3-carboxamide derivatives as selective PKMYT1 inhibitors for treating CCNE1-amplified breast cancer.[9]

-

Enzyme Inhibition: The molecule could be explored as an inhibitor for a range of enzymes. For instance, certain biphenyl carboxamide analogs have been investigated for their analgesic activity, potentially through the inhibition of cyclooxygenase (COX) enzymes.

-

GPCR Modulation: The structural features might allow for interaction with G-protein coupled receptors (GPCRs). The pyrrolidine carboxamide moiety has been incorporated into potent and brain-penetrant TRPV1 antagonists.[10]

Proposed Workflow for Biological Evaluation

A systematic approach is necessary to elucidate the biological activity of this novel compound.

Caption: A typical workflow for biological evaluation.

Initial Screening: The compound should be screened against a diverse panel of biological targets, including a broad range of kinases, GPCRs, and other enzymes. Cell-based assays using various cancer cell lines can provide initial insights into its antiproliferative activity.[11]

Target Identification and Validation: If the initial screening yields promising "hits," subsequent studies will be required to identify the specific molecular target(s). This can be achieved through techniques such as affinity chromatography, proteomics, and genetic approaches.

Lead Optimization: Once a target is validated, structure-activity relationship (SAR) studies can be initiated. This involves synthesizing and testing analogs of the lead compound to improve potency, selectivity, and pharmacokinetic properties.

Safety and Handling

Given the presence of an aromatic amine moiety, appropriate safety precautions are crucial. Some aminobiphenyls are known or suspected carcinogens.[12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[14] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

3-Amino-3'-(pyrrolidinocarbonyl)biphenyl represents an intriguing, yet underexplored, small molecule with significant potential in the field of drug discovery. This technical guide provides a prospective framework for its synthesis, characterization, and biological evaluation. While the lack of direct experimental data necessitates a theoretical approach, the proposed strategies are grounded in well-established chemical and pharmacological principles. It is our hope that this guide will stimulate further research into this promising compound and its analogs, ultimately contributing to the development of novel therapeutics.

References

-

Wikipedia. 3-Aminobiphenyl. [Link]

-

ResearchGate. Preparation of amino biphenyl derivatives. [Link]

-

Turesky, R. J., et al. "Identification of aminobiphenyl derivatives in commercial hair dyes." Chemical research in toxicology 16.9 (2003): 1162-1173. [Link]

-

Ahsan, M. J., et al. "Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as novel anticonvulsant agents." Research and Reviews: Journal of Medicinal Chemistry 1.1 (2012): 1-5. [Link]

- Google Patents. Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.

- Google Patents.

-

National Center for Biotechnology Information. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations. [Link]

-

United States Environmental Protection Agency. 4-Aminobiphenyl. [Link]

-

Datar, P. A. "QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity." Journal of Analytical and Pharmaceutical Research 12.1 (2023): 51-58. [Link]

-

ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

Journal of Medicinal Chemistry. Structure-Based Drug Design of 2-Amino-[1,1′-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer. [Link]

-

ResearchGate. Synthesis and 1H NMR spectra of some 1‐aryl‐2,5‐pyrrolidinediones. [Link]

-

ResearchGate. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. [Link]

-

PubMed. Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist. [Link]

-

The Royal Society Publishing. Characterising new chemical compounds & measuring results. [Link]

-

Wikipedia. 4-Aminobiphenyl. [Link]

- Google Patents.

-

ResearchGate. Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. [Link]

-

SKC Inc. MATERIAL SAFETY DATA SHEET - Aromatic Amine Cleaning Developing Solution. [Link]

-

Google Patents. Process for the preparation of 3-amino-pyrrolidine derivatives - European Patent Office. [Link]

-

AWS. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopy Monitoring, Scope and Syn. [Link]

-

ResearchGate. Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. [Link]

-

Taylor & Francis Online. 4-Aminobiphenyl – Knowledge and References. [Link]

-

Journal of the American Chemical Society. Screening of DNA-Encoded Small Molecule Libraries inside a Living Cell. [Link]

-

American Chemical Society. Characterization of Organic Compounds. [Link]

-

National Center for Biotechnology Information. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. [Link]

-

FooDB. Showing Compound 4-Aminobiphenyl (FDB029326). [Link]

- Google Patents. Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

-

Sustainability Directory. Aromatic Amines → Term - Pollution. [Link]

-

Reddit. First steps on characterizing a potentially novel compound? : r/OrganicChemistry. [Link]

-

PubMed. In Vitro Assays for Screening Small Molecules. [Link]

-

The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

-

ResearchGate. Virtual screening of small-molecule libraries. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Modern Analytical Technique for Characterization Organic Compounds. [Link]

-

National Center for Biotechnology Information. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. [Link]

-

National Center for Biotechnology Information. Some Aromatic Amines, Organic Dyes, and Related Exposures. [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. Aromatic Amino Compounds. [Link]

-

MDPI. Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. [Link]

-

ResearchGate. What is the suitable characterization technique for Identification of Unknown Organic Compounds in solution?. [Link]

- Google Patents.

-

PubMed Central. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. [Link]

-

Tri-iso. MATERIAL SAFETY DATA SHEET. [Link]

-

International Journal of ChemTech Research. Synthesis of some Amide derivatives and their Biological activity. [Link]

-

Oxford Academic. Preparation and characterization of antibodies against 3,2'-dimethyl-4-aminobiphenyl-modified DNA. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 3-Aminobiphenyl - Wikipedia [en.wikipedia.org]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. mdpi.com [mdpi.com]

- 6. raronoff.tripod.com [raronoff.tripod.com]

- 7. researchgate.net [researchgate.net]

- 8. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. epa.gov [epa.gov]

- 14. international.skcinc.com [international.skcinc.com]

physicochemical properties of 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl

Technical Whitepaper: Physicochemical Profiling of 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl

Executive Summary

3-Amino-3'-(pyrrolidinocarbonyl)biphenyl (CAS 1335041-71-8) represents a "privileged scaffold" in medicinal chemistry—a biphenyl core decorated with a polar hydrogen-bond donor (aniline) and a solubilizing tertiary amide (pyrrolidine). This distinct architecture balances the lipophilicity required for membrane permeability with the polarity needed for solubility, making it a critical fragment for kinase inhibitor and GPCR ligand design.

This guide provides a comprehensive physicochemical profile of the compound, synthesizing in silico descriptors with rigorous experimental protocols for validation. It is designed for researchers requiring high-fidelity data to assess "drug-likeness" and optimize lead series.

Part 1: Structural Architecture & Molecular Descriptors

The molecule comprises three distinct pharmacophores: the lipophilic biphenyl linker, the basic aniline (3-position), and the neutral pyrrolidine amide (3'-position). Understanding the interplay between these groups is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Table 1: Core Molecular Descriptors

| Property | Value (Predicted) | Relevance |

| Molecular Formula | C₁₇H₁₈N₂O | Stoichiometry |

| Molecular Weight | 266.34 g/mol | Fragment-based drug discovery (FBDD) compliant (<300) |

| Exact Mass | 266.1419 | Mass spectrometry (HRMS) identification |

| TPSA | ~46.3 Ų | Excellent membrane permeability (<140 Ų) |

| Rotatable Bonds | 2 | High structural rigidity; favorable entropy for binding |

| H-Bond Donors | 1 (Aniline -NH₂) | Interaction point for receptor binding pockets |

| H-Bond Acceptors | 2 (Amide O, Aniline N) | Solvation and target interaction |

Structural Logic Diagram

The following diagram illustrates the functional segmentation of the molecule, highlighting the ionization centers.

Figure 1: Pharmacophore segmentation of 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl detailing ionization and solubility drivers.

Part 2: Physicochemical Core Parameters

Accurate physicochemical profiling is non-negotiable for lead optimization. Below are the predicted values derived from QSPR (Quantitative Structure-Property Relationship) models, followed by the mechanistic reasoning.

Ionization (pKa)

-

Predicted pKa (Base): 3.5 – 4.2 (Aniline nitrogen)[1]

-

Mechanism: The aniline nitrogen lone pair is delocalized into the biphenyl ring system, significantly reducing its basicity compared to aliphatic amines (pKa ~10).[1] The meta-substitution pattern isolates the amine electronically from the amide on the other ring, preventing strong resonance withdrawal, but the inductive effect of the second phenyl ring keeps the pKa low.

-

Implication: The molecule will be neutral at physiological pH (7.4).[1] It will only protonate (and gain significant solubility) in highly acidic environments (pH < 3), such as the stomach.

Lipophilicity (LogP / LogD)

-

Predicted LogP (Octanol/Water): 2.8 – 3.2[1]

-

Predicted LogD (pH 7.4): ~3.0

-

Mechanism: The biphenyl core drives lipophilicity.[1] The pyrrolidine ring reduces LogP slightly compared to a diethyl amide due to ring constraints exposing less hydrophobic surface area.

-

Implication: A LogP of ~3 is the "sweet spot" for oral drug candidates, balancing permeability (high LogP) with metabolic stability (low LogP).

Solubility

-

Intrinsic Solubility (S₀): < 0.1 mg/mL (Estimated)[1]

-

Kinetic Solubility (pH 7.4): Low to Moderate.[1]

-

Mechanism: As a rigid, planar, neutral molecule at pH 7.4, crystal lattice energy is high.[1] Formulation strategies (e.g., mesylate/hydrochloride salt formation) will be necessary to disrupt the lattice and improve dissolution.[1]

Part 3: Experimental Protocols (Validation)

Do not rely solely on predictions. The following protocols are the industry standard for validating the properties of aniline-based scaffolds.

Protocol A: Potentiometric pKa Determination

Objective: Determine the precise ionization constant of the aniline group to predict pH-dependent solubility.[1]

-

Preparation: Dissolve 5 mg of the compound in a co-solvent mixture (e.g., Methanol/Water 30:70) to ensure initial solubility.

-

Titration: Use a standardized 0.1 M HCl to lower pH to ~2.0, ensuring full protonation.

-

Measurement: Titrate with 0.1 M KOH under inert gas (Argon) to prevent CO₂ absorption. Record pH vs. Volume of base.

-

Analysis: Use the Bjerrum plot method or Yasuda-Shedlovsky extrapolation to determine the aqueous pKa (extrapolating to 0% methanol).

-

Critical Control: The biphenyl core is hydrophobic; if precipitation occurs during titration (turbidity), switch to a UV-metric pKa method.[1]

-

Protocol B: Thermodynamic Solubility (Shake-Flask Method)

Objective: Measure the equilibrium solubility at pH 7.4 (systemic circulation) and pH 1.2 (gastric environment).

-

Supersaturation: Add excess solid compound (approx. 2 mg) to 1 mL of buffer (PBS pH 7.4 and 0.1 N HCl).

-

Equilibration: Shake at 37°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF filter (check for filter adsorption first).

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm).

-

Self-Validation: The final pH of the solution must be measured. If the compound is a salt, it may alter the buffer pH, invalidating the result.

-

Workflow Visualization

Figure 2: Parallel workflow for defining ionization and solubility constants.

Part 4: Drug-Likeness & ADME Implications

Based on the structure and predicted properties, this compound adheres to the Rule of 5 and Veber's Rules , making it a high-quality lead.

-

Lipinski Compliance:

-

Metabolic Risks: The aniline group is a "structural alert."[1] It is susceptible to N-acetylation (NAT1/2) or oxidation to a hydroxylamine, which can be toxic.[1] In drug design, this position is often substituted (e.g., with a fluorine or methyl group) or capped (as an amide/urea) to prevent rapid clearance or toxicity.[1]

References

-

Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

-

Avdeef, A. (2003).[1] "Absorption and Drug Development: Solubility, Permeability, and Charge State."[1] Wiley-Interscience.[1] (Standard text for pKa/LogP protocols).

-

National Center for Biotechnology Information. (2026). "PubChem Compound Summary for CAS 1335041-71-8". PubChem.

-

Di, L., & Kerns, E. (2016).[1] "Drug-Like Properties: Concepts, Structure Design and Methods."[1] Academic Press. (Source for solubility protocols).

Sources

An In-depth Technical Guide to 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core molecular attributes of 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl, a compound of interest in medicinal chemistry and drug discovery. While publicly available experimental data on this specific molecule is limited, this document synthesizes foundational knowledge of its constituent chemical moieties—the aminobiphenyl scaffold and the pyrrolidine carbonyl group—to offer insights into its potential physicochemical properties, synthetic accessibility, and pharmacological relevance. The guide is intended to serve as a foundational resource for researchers initiating projects involving this and structurally related compounds, highlighting key structural features and areas warranting further empirical investigation.

Core Molecular Identification

3-Amino-3'-(pyrrolidinocarbonyl)biphenyl is a biphenyl derivative characterized by an amino group at the 3-position of one phenyl ring and a pyrrolidine carbonyl substituent at the 3'-position of the second phenyl ring.

Molecular Formula and Weight

The fundamental molecular identifiers for this compound have been established as follows:

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈N₂O | [1] |

| Molecular Weight | 266.34 g/mol | [1] |

| CAS Number | 1335041-71-8 | [1] |

These values are critical for accurate reagent measurement, reaction stoichiometry, and analytical characterization.

Chemical Structure

The structural arrangement of 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl is pivotal to its chemical behavior and potential biological activity.

Figure 1. 2D structure of 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl.

Physicochemical Properties: A Predictive Analysis

-

Solubility: The presence of both a polar amino group and a relatively non-polar biphenyl core suggests that the molecule will exhibit moderate solubility in a range of organic solvents. Its solubility in aqueous solutions is expected to be low but may be enhanced at acidic pH due to the protonation of the amino group.

-

Melting and Boiling Points: As a solid at room temperature, it is expected to have a relatively high melting point due to the rigid biphenyl structure and potential for intermolecular hydrogen bonding via the amino group and the carbonyl oxygen.

-

pKa: The basicity of the primary amino group will be a key determinant of the molecule's behavior in biological systems. The electronic properties of the biphenyl system will influence this pKa value.

Synthesis and Chemical Reactivity

While a specific, documented synthesis for 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl was not identified, a plausible synthetic strategy can be conceptualized based on established organic chemistry principles. A likely approach would involve a cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, to form the biphenyl core, followed by functional group manipulations to introduce the amino and pyrrolidinocarbonyl moieties.

A hypothetical retrosynthetic analysis is presented below:

Figure 2. A conceptual retrosynthetic pathway for 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl.

The primary amino group offers a reactive site for various chemical transformations, including acylation, alkylation, and diazotization, making it a versatile intermediate for the synthesis of more complex derivatives. The amide bond of the pyrrolidinocarbonyl group is generally stable but can be hydrolyzed under harsh acidic or basic conditions.

Potential Applications in Research and Drug Discovery

The structural motifs present in 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl are frequently encountered in biologically active compounds, suggesting its potential utility in drug discovery programs.

-

Scaffold for Library Synthesis: The biphenyl core provides a rigid scaffold that can be functionalized at multiple positions, making it an attractive starting point for the generation of compound libraries for high-throughput screening.

-

Pharmacophore Mimicry: The spatial arrangement of the amino group and the pyrrolidinocarbonyl moiety may mimic the interactions of endogenous ligands with biological targets such as enzymes or receptors. The pyrrolidine ring, in particular, is a common feature in many pharmaceuticals due to its favorable pharmacokinetic properties.

-

Intermediate for Agrochemicals and Pharmaceuticals: The aminobiphenyl scaffold is a known intermediate in the synthesis of various agrochemicals and pharmaceuticals[2][3]. The addition of the pyrrolidinocarbonyl group could modulate the biological activity and physicochemical properties of such compounds.

Safety and Handling

Specific toxicity and handling data for 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl are not available. Therefore, it is imperative to handle this compound with the caution appropriate for a novel chemical entity of unknown toxicity. Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: A supplier recommends storage at 2-8°C in a refrigerator[1]. Keep the container tightly sealed.

Future Directions

The full potential of 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl as a tool in chemical and pharmaceutical research remains to be elucidated. Future research efforts should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a robust synthetic route and full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) are essential for its broader adoption by the scientific community.

-

Physicochemical Profiling: Experimental determination of key properties such as solubility, pKa, and logP would provide valuable data for computational modeling and drug design efforts.

-

Biological Screening: Evaluation of its activity against a panel of biological targets could uncover novel therapeutic applications.

References

-

3-Amino-3'-(pyrrolidinocarbonyl)biphenyl. Pharmaffiliates. (URL: [Link])

-

3-Aminobiphenyl. PubChem. (URL: [Link])

-

3-(Pyrrolidin-1-yl)aniline. PubChem. (URL: [Link])

- Process for the manufacture of 3-amino-pyrrolidine derivatives.

- Process for the preparation of biphenylamines.

- Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. MDPI. (URL: [Link])

-

Synthesis and biological activity of cyclolinopeptide A analogues modified with γ(3)-bis(homophenylalanine). PubMed. (URL: [Link])

-

Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. ResearchGate. (URL: [Link])

-

Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). PubMed Central. (URL: [Link])

-

1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. (URL: [Link])

-

Bioderived biphenyl-containing compounds and their conversion to polymers and macromonomers (Patent). OSTI.GOV. (URL: [Link])

- Dipeptide compounds with fungicidal activity.

-

Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). MDPI. (URL: [Link])

-

Structural diversity and biological activity of natural p-terphenyls. PubMed Central. (URL: [Link])

-

Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. PubMed Central. (URL: [Link])

-

(4-Amino-3-chlorophenyl)(pyrrolidin-1-yl)methanone. PubChem. (URL: [Link])

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous structural elucidation of novel molecular entities. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl, a compound featuring a dissymmetric biphenyl core with both electron-donating (amino) and electron-withdrawing/amide (pyrrolidinocarbonyl) functionalities. We will delve into a predictive analysis of the spectral features, grounded in fundamental principles of chemical shift theory, spin-spin coupling, and substituent effects. Furthermore, this document outlines a robust, self-validating experimental protocol for the acquisition of high-quality NMR data and discusses the application of two-dimensional (2D) NMR techniques for definitive signal assignment. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR for routine and advanced structural characterization.

Introduction: Structural and Spectroscopic Context

3-Amino-3'-(pyrrolidinocarbonyl)biphenyl (Molecular Formula: C₁₇H₁₈N₂O, Molecular Weight: 266.34 g/mol ) is a substituted biphenyl.[1] The biphenyl scaffold is a privileged structure in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic applications. The structural characterization of such molecules is a critical step in any research and development pipeline.

The molecule's structure presents several interesting features for NMR analysis:

-

Two Substituted Aromatic Rings: Each ring possesses a unique substitution pattern, leading to complex splitting patterns in the aromatic region of the ¹H NMR spectrum.

-

Rotational Isomerism (Atropisomerism): The single bond connecting the two phenyl rings allows for rotation. The degree of steric hindrance around this bond influences the rotational barrier and can affect the magnetic equivalence of protons, potentially leading to broadened signals or distinct signals for otherwise chemically equivalent positions if rotation is slow on the NMR timescale.[2][3]

-

Diverse Functional Groups: The electron-donating amino group (-NH₂) and the electron-withdrawing amide group (-C(O)N(CH₂)₄) exert opposing electronic effects, significantly influencing the chemical shifts of the aromatic protons and carbons.[4][5]

-

Aliphatic System: The pyrrolidine ring provides characteristic signals in the aliphatic region of the spectrum.

This guide will systematically deconstruct the molecule to predict its NMR signature, providing a roadmap for its empirical analysis.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons on both rings, the amino protons, and the aliphatic protons of the pyrrolidine moiety. The analysis is best approached by considering each spin system separately.

Aromatic Region (δ 6.5-8.0 ppm)

The aromatic region will contain signals for eight protons in total.[6][7] The substitution at the 3 and 3' positions breaks the symmetry of both rings, meaning all four protons on each ring are chemically non-equivalent and should, in principle, give rise to separate signals.

-

Ring A (Amino-substituted): The -NH₂ group is a strong electron-donating group, causing shielding (an upfield shift) of the protons ortho and para to it (H-2, H-6, and H-4). The meta proton (H-5) will be less affected.

-

Ring B (Amide-substituted): The -C(O)N- group is an electron-withdrawing and anisotropic group. It will deshield protons ortho to its position (H-2' and H-4'), causing a downfield shift.

The expected splitting patterns are governed by ortho (³J ≈ 7–10 Hz) and meta (⁴J ≈ 2–3 Hz) coupling.[4]

Aliphatic Region (δ 1.5-4.0 ppm)

-

Pyrrolidine Protons: The pyrrolidine ring contains eight protons. Due to the amide linkage, the two methylenes adjacent to the nitrogen (α-protons) will be deshielded and shifted downfield compared to the two β-protons. Restricted rotation around the C-N amide bond can sometimes lead to non-equivalence of the protons on the same methylene group, resulting in more complex multiplets. We predict two distinct multiplets for the α-protons and one multiplet for the β-protons.

-

Amino Protons (-NH₂): The chemical shift of the amino protons is highly variable and depends on solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, these protons typically appear as a broad singlet.

A summary of the predicted ¹H NMR data is presented in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl in DMSO-d₆

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| Aromatic (Ring B) | ~7.8 - 8.0 | t, d, or s | 2H | Protons ortho to the electron-withdrawing amide group (H-2', H-4') are strongly deshielded. |

| Aromatic (Ring A/B) | ~7.2 - 7.6 | m | 4H | Overlapping signals from remaining protons on both rings. |

| Aromatic (Ring A) | ~6.7 - 7.0 | m | 2H | Protons ortho/para to the electron-donating amino group are shielded. |

| Amino (-NH₂) | ~5.0 | br s | 2H | Exchangeable protons, shift is solvent-dependent. |

| Pyrrolidine (α-CH₂) | ~3.4 - 3.6 | t or m | 4H | Deshielded by adjacent nitrogen and carbonyl group. |

| Pyrrolidine (β-CH₂) | ~1.8 - 2.0 | m | 4H | Standard aliphatic region. |

Note: Multiplicities are simplified; actual spectra may show more complex patterns (e.g., doublet of doublets, ddd).

Predicted ¹³C NMR Spectrum Analysis

A proton-decoupled ¹³C NMR spectrum will provide one signal for each unique carbon atom.[7] Given the lack of symmetry, we expect to see 17 distinct signals.

-

Carbonyl Carbon: The amide carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the range of δ 165-175 ppm.

-

Aromatic Carbons: Twelve signals are expected in the aromatic region (δ 110-150 ppm).

-

The carbons attached to the substituents (C-3, C-3') and the carbons forming the biphenyl linkage (C-1, C-1') will be quaternary and often show lower intensity signals.

-

The carbon attached to the amino group (C-3) will be shifted upfield, while the carbon attached to the amide group (C-3') will be shifted downfield.

-

-

Aliphatic Carbons: The two sets of methylene carbons in the pyrrolidine ring will appear in the aliphatic region (δ 20-60 ppm). The carbons adjacent to the nitrogen (α-carbons) will be further downfield than the β-carbons.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Amide Carbonyl (C=O) | 168 - 172 | Highly deshielded carbonyl environment. |

| Aromatic (C-NH₂) | 145 - 150 | Quaternary carbon attached to electron-donating group. |

| Aromatic (C-biphenyl) | 140 - 145 | Quaternary carbons of the biphenyl linkage. |

| Aromatic (C-Amide) | 135 - 140 | Quaternary carbon attached to electron-withdrawing group. |

| Aromatic (CH) | 110 - 130 | Standard aromatic region for protonated carbons. |

| Pyrrolidine (α-CH₂) | 45 - 55 | Deshielded by adjacent nitrogen. |

| Pyrrolidine (β-CH₂) | 25 - 35 | Standard aliphatic region. |

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data requires a standardized and well-justified protocol. The following methodology is designed to be self-validating and suitable for comprehensive structural analysis.

Sample Preparation

-

Mass Measurement: Accurately weigh approximately 5-10 mg of 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl into a clean, dry vial.

-

Solvent Selection: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is the solvent of choice for this compound. Its high polarity ensures good solubility, and its ability to form hydrogen bonds with the -NH₂ protons slows down chemical exchange, allowing for their observation as distinct signals.[8] In contrast, solvents like CDCl₃ might lead to rapid exchange with trace acid, broadening the -NH₂ signal into the baseline.

-

-

Dissolution: Vortex the sample for 30-60 seconds until the solid is completely dissolved. A brief application of gentle heat or sonication may be used if necessary.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Standard: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) will serve as the internal standard for chemical shift referencing.

NMR Instrument Parameters (for a 400 MHz Spectrometer)

The following diagram outlines the logical workflow from sample preparation to data analysis.

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: 16 ppm (~6400 Hz).

-

Acquisition Time: ~2.5 s.

-

Relaxation Delay (d1): 2.0 s. The delay ensures full relaxation of protons for accurate integration.

-

Number of Scans: 16. This provides an excellent signal-to-noise ratio for a sample of this concentration.

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled pulse program (zgpg30).

-

Spectral Width: 240 ppm (~24,000 Hz).

-

Acquisition Time: ~1.3 s.

-

Relaxation Delay (d1): 2.0 s.

-

Number of Scans: 1024. A higher number of scans is required due to the low natural abundance of the ¹³C isotope.

Structural Confirmation with 2D NMR

While 1D NMR provides significant information, unambiguous assignment of all signals, particularly the closely spaced aromatic resonances, requires 2D NMR experiments such as COSY, HSQC, and HMBC.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds). This is invaluable for tracing the connectivity within each aromatic ring and within the pyrrolidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached. This allows for the definitive assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular puzzle. It shows correlations between protons and carbons over 2-4 bonds.

The following diagram illustrates the key long-range correlations expected in an HMBC spectrum that would definitively link the molecular fragments.

Caption: Key expected HMBC correlations for structural assignment.

Key Verifiable Correlations:

-

Pyrrolidine-Aromatic Link: A correlation from the α-protons of the pyrrolidine ring to the amide carbonyl carbon (C=O) and to the aromatic C-3' and C-2'/C-4' carbons would confirm the attachment of the amide group.

-

Biphenyl Linkage: Correlations from H-2 and H-6 on Ring A to carbon C-1' on Ring B, and from H-2' and H-6' on Ring B to carbon C-1 on Ring A would definitively establish the biphenyl connectivity.

Conclusion

The structural elucidation of 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl via NMR spectroscopy is a multi-faceted process that relies on a combination of predictive knowledge and systematic experimentation. The ¹H and ¹³C NMR spectra are expected to display characteristic features arising from the dissymmetric biphenyl core, the opposing electronic natures of the amino and amide substituents, and the aliphatic pyrrolidine ring. While 1D NMR provides a foundational spectral fingerprint, the application of 2D techniques, particularly HMBC, is essential for the complete and unambiguous assignment of all proton and carbon signals. The experimental protocol detailed herein provides a reliable framework for obtaining high-fidelity data, ensuring that the structural characterization is both accurate and robust, meeting the rigorous standards of chemical and pharmaceutical research.

References

- Vertex AI Search. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- Taylor & Francis Online. (1992). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals.

- Taylor & Francis Online. (1992). The structure of substituted biphenyls as studied by proton NMR in nematic solvents Single conformation model versus maximum entropy analysis.

- Canadian Journal of Chemistry. (n.d.). Proton magnetic resonance spectra of some aromatic amines and derived amides.

- Pharmaffiliates. (n.d.). 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl. CAS No: 1335041-71-8.

- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Chemistry LibreTexts. (2020). Spectroscopy of Aromatic Compounds.

- Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation.

- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biological Activity of 3-amino-3'-(pyrrolidinocarbonyl)biphenyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synthesis, potential biological activities, and structure-activity relationships of 3-amino-3'-(pyrrolidinocarbonyl)biphenyl derivatives. While direct literature on this specific scaffold is limited, this document synthesizes information from closely related chemical structures to offer valuable insights for researchers and drug development professionals. By examining the biological landscape of biphenyl and pyrrolidine-containing compounds, we can extrapolate potential therapeutic applications and guide future research in this promising chemical space.

Introduction: The Convergence of Privileged Scaffolds

In the realm of medicinal chemistry, both the biphenyl and pyrrolidine moieties are considered "privileged structures" due to their frequent appearance in biologically active compounds and approved drugs.[1][2] The biphenyl core offers a rigid, yet conformationally flexible, scaffold that can effectively orient substituents for optimal interaction with biological targets.[3] Its derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1]

The pyrrolidine ring, a saturated five-membered heterocycle, provides three-dimensional diversity and can significantly influence a molecule's physicochemical properties, such as aqueous solubility.[2] The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor, while an N-H group can serve as a hydrogen bond donor, facilitating interactions with protein targets.[2]

The combination of these two scaffolds in the form of 3-amino-3'-(pyrrolidinocarbonyl)biphenyl derivatives presents a unique chemical entity with the potential for novel biological activities. This guide will explore this potential by delving into the synthesis, known biological activities of related compounds, and key structure-activity relationships.

Synthetic Strategies

The synthesis of 3-amino-3'-(pyrrolidinocarbonyl)biphenyl derivatives can be approached through established synthetic methodologies. A plausible synthetic route would involve the formation of the biphenyl core via a Suzuki-Miyaura cross-coupling reaction, followed by amide bond formation.

Proposed Synthetic Pathway

A representative synthetic scheme is outlined below. This multi-step synthesis begins with commercially available starting materials and employs common and reliable chemical transformations.

Caption: Proposed synthetic route to 3-amino-3'-(pyrrolidinocarbonyl)biphenyl.

Detailed Protocol: Suzuki-Miyaura Coupling

-

To a solution of 3-bromoaniline (1.0 eq) and 3-(methoxycarbonyl)phenylboronic acid (1.2 eq) in a suitable solvent (e.g., dioxane/water mixture) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).

-

The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours.

-

Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield methyl 3'-aminobiphenyl-3-carboxylate.

Detailed Protocol: Amide Coupling

-

To a solution of 3'-aminobiphenyl-3-carboxylic acid (1.0 eq), pyrrolidine (1.1 eq), and a coupling agent (e.g., HATU, 1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) is added a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

-

The reaction mixture is stirred at room temperature for several hours until completion (monitored by TLC or LC-MS).

-

The reaction is quenched with water and the product is extracted with an organic solvent.

-

The combined organic layers are washed successively with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to afford the final compound, 3-amino-3'-(pyrrolidinocarbonyl)biphenyl.

Potential Biological Activities: An Extrapolation from Related Compounds

| Compound Class | Biological Target/Activity | Reported Potency | Therapeutic Area |

| Pyrrolidine Amide Derivatives | N-Acylethanolamine acid amidase (NAAA) inhibitors[4] | Low micromolar[4] | Inflammation, Pain[4] |

| Pyrrolidine Pentamine Derivatives | Aminoglycoside 6'-N-acetyltransferase type Ib inhibitors[5][6] | - | Infectious Diseases[5][6] |

| Biphenyl Derivatives | Antimicrobial, Anti-inflammatory, Antihypertensive, Antiviral, Anticancer, Antidiabetic[1] | Varied | Multiple |

| Spiro[pyrrolidine-3,3-oxindoles] | HDAC2 and PHB2 inhibitors[7] | Low micromolar EC₅₀ values[7] | Oncology[7] |

| Pyrrolidine Derivatives | Mcl-1 inhibitors[8] | Sub-micromolar Kᵢ value[8] | Oncology[8] |

In-Depth Focus: N-Acylethanolamine Acid Amidase (NAAA) Inhibition

One promising avenue for the biological activity of pyrrolidine-containing compounds is the inhibition of N-acylethanolamine acid amidase (NAAA). NAAA is a cysteine hydrolase responsible for the degradation of fatty acid ethanolamides, most notably palmitoylethanolamide (PEA).[4] PEA is an endogenous lipid mediator with anti-inflammatory and analgesic properties. By inhibiting NAAA, the levels of PEA are increased, leading to a therapeutic effect.[4]

Signaling Pathway of NAAA in Inflammation

Caption: Hypothetical inhibition of the NAAA pathway by a 3-amino-3'-(pyrrolidinocarbonyl)biphenyl derivative.

Structure-Activity Relationships (SAR)

SAR studies on related pyrrolidine amides have revealed key structural features that influence their inhibitory potency.

Key SAR Findings for Pyrrolidine Amide NAAA Inhibitors

-

Aromatic Substituents: Small, lipophilic substituents on a terminal phenyl ring are generally preferred for optimal potency.[4]

-

Linker Flexibility: Conformationally flexible linkers between the pyrrolidine ring and an aromatic moiety can increase inhibitory potency but may reduce selectivity against related enzymes like fatty acid amide hydrolase (FAAH).[4]

-

Linker Rigidity: Conversely, conformationally restricted linkers can improve selectivity for NAAA over FAAH, although they may not enhance potency.[4]

Caption: Summary of SAR for pyrrolidine amide inhibitors.

Hypothetical Profile and Future Directions

Based on the available data for related compounds, 3-amino-3'-(pyrrolidinocarbonyl)biphenyl derivatives could potentially exhibit a range of biological activities. The presence of the pyrrolidine carboxamide suggests that these compounds could be investigated as enzyme inhibitors, particularly for hydrolases. The biphenyl scaffold provides a platform for fine-tuning potency and selectivity through substitution on either of the phenyl rings. The 3-amino group, in particular, offers a site for further derivatization to explore interactions with target proteins.

Future research should focus on the synthesis of a library of 3-amino-3'-(pyrrolidinocarbonyl)biphenyl derivatives with systematic variations in substitution patterns. These compounds should then be screened against a panel of biological targets, including enzymes implicated in inflammation (such as NAAA and FAAH), cancer-related kinases, and microbial enzymes.

Experimental Protocols

In Vitro NAAA Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of test compounds against NAAA.

-

Materials: Recombinant human NAAA, fluorogenic NAAA substrate (e.g., N-(4-methoxy-7-nitro-2,1,3-benzoxadiazol-4-yl)-palmitoylamine), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM DTT), test compounds dissolved in DMSO, 96-well black microplates.

-

Procedure: a. Add 2 µL of test compound solution at various concentrations to the wells of the microplate. b. Add 48 µL of NAAA enzyme solution (at a final concentration of ~10 nM) to each well. c. Incubate for 15 minutes at room temperature. d. Initiate the reaction by adding 50 µL of the NAAA substrate solution (at a final concentration of ~10 µM). e. Monitor the increase in fluorescence (excitation/emission wavelengths appropriate for the fluorophore) over time using a microplate reader.

-

Data Analysis: a. Calculate the initial reaction rates (slopes of the fluorescence versus time curves). b. Determine the percent inhibition for each compound concentration relative to a DMSO control. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

While the biological activity of 3-amino-3'-(pyrrolidinocarbonyl)biphenyl derivatives has not been extensively explored, the analysis of structurally related compounds suggests a high potential for this chemical scaffold in drug discovery. The combination of the versatile biphenyl core and the favorable physicochemical properties of the pyrrolidine ring makes these compounds attractive candidates for targeting a range of biological pathways. Future synthetic and screening efforts are warranted to fully elucidate the therapeutic potential of this promising class of molecules.

References

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Synthesis of unique pyrrolidines for drug discovery - Enamine.

- Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - NIH.

- Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PubMed Central.

- Biological deeds of Biphenyl derivatives - A short Review - IJSDR.

- Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents | Open Access Journals - Research and Reviews.

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing.

- 3-Aminobiphenyl 97 2243-47-2 - Sigma-Aldrich.

- Pyrrolidine Derivatives in Drug Discovery - PharmaBlock.

- Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - MDPI.

- Unveiling the Structure-Activity Landscape of (S)-Pyrrolidine Derivatives: A Comparative Guide - Benchchem.

- 3-Aminobiphenyl - Grokipedia.

- (PDF) Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening - ResearchGate.

- Synthesis, structure, DNA docking, pharmacokinetics/ADMET, Hirshfeld surface analysis, and antimicrobial studies on biphenyl appended pyrrolidine complexes | Request PDF - ResearchGate.

- 3-AMINOBIPHENYL 2243-47-2 wiki - Guidechem.

- Design, synthesis and preliminary biological studies of pyrrolidine derivatives as Mcl-1 inhibitors - PubMed.

- 3-Aminobiphenyl | CymitQuimica.

- Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib - PubMed.

- Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC.

Sources

- 1. ijsdr.org [ijsdr.org]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and preliminary biological studies of pyrrolidine derivatives as Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

potential therapeutic targets of 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl

An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl

Introduction

3-Amino-3'-(pyrrolidinocarbonyl)biphenyl is a synthetic compound featuring a biphenyl scaffold, a key structural motif in numerous pharmacologically active molecules. The presence of an amino group and a pyrrolidinocarbonyl substituent suggests its potential to form specific interactions with biological macromolecules, making it a person of interest for therapeutic development. While direct studies on this specific molecule are not prevalent in publicly accessible literature, its structural similarity to other well-characterized biphenyl carboxamide derivatives allows for the formulation of robust hypotheses regarding its potential therapeutic targets.

This guide provides a comprehensive overview of the most probable therapeutic targets for 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl, based on structure-activity relationship (SAR) analysis of analogous compounds. For each potential target, we will delve into the mechanistic rationale, outline detailed experimental protocols for validation, and provide a framework for advancing its preclinical assessment. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of novel therapeutic agents.

Protein Kinase Inhibition: A Primary Avenue of Investigation

The biphenyl carboxamide core is a privileged scaffold for the development of protein kinase inhibitors. Kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.

Mechanistic Rationale: Targeting PKMYT1 in Oncology

Recent research has identified 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives as potent and selective inhibitors of PKMYT1, a protein kinase that acts as a negative regulator of the cell cycle.[1] Inhibition of PKMYT1 has shown promise in the treatment of cancers with specific genetic profiles, such as those with CCNE1 amplification.[1] The structural resemblance of 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl to these published inhibitors suggests it may also bind to the ATP-binding pocket of PKMYT1, preventing the phosphorylation of its substrates and leading to mitotic catastrophe in cancer cells.

Experimental Workflow for PKMYT1 Target Validation

The following workflow outlines the necessary steps to ascertain whether 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl is a viable PKMYT1 inhibitor.

Caption: Workflow for PKMYT1 inhibitor validation.

Detailed Experimental Protocol: Biochemical Kinase Assay (ADP-Glo™)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl against purified PKMYT1 enzyme.

-

Materials:

-

Recombinant human PKMYT1 enzyme.

-

Substrate peptide (e.g., a generic CDK1-derived peptide).

-

ATP.

-

ADP-Glo™ Kinase Assay kit (Promega).

-

3-Amino-3'-(pyrrolidinocarbonyl)biphenyl, serially diluted.

-

Staurosporine (positive control).

-

384-well assay plates.

-

-

Procedure:

-

Prepare a reaction buffer containing the kinase and substrate.

-

Add 5 µL of the reaction buffer to each well of a 384-well plate.

-

Add 50 nL of the serially diluted test compound or control to the appropriate wells.

-

Initiate the kinase reaction by adding 5 µL of ATP solution.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Modulation of Chaperone Proteins: Targeting Hsp90

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are involved in cancer progression.

Mechanistic Rationale: Allosteric Inhibition of Hsp90

Biphenylamide derivatives have been identified as inhibitors of the C-terminus of Hsp90.[2] Unlike N-terminal inhibitors, C-terminal inhibitors can allosterically modulate Hsp90 function, leading to the degradation of client proteins without inducing the pro-survival heat shock response.[2] The biphenyl core of 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl could potentially fit into the C-terminal nucleotide-binding pocket, disrupting Hsp90's chaperone cycle and promoting the degradation of oncoproteins.

Experimental Workflow for Hsp90 C-Terminal Inhibitor Validation

Caption: Validation workflow for Hsp90 C-terminal inhibitors.

Detailed Experimental Protocol: Western Blot for Client Protein Degradation

-

Objective: To assess the ability of 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl to induce the degradation of known Hsp90 client proteins in a cancer cell line (e.g., SK-BR-3 for HER2).

-

Materials:

-

SK-BR-3 breast cancer cell line.

-

3-Amino-3'-(pyrrolidinocarbonyl)biphenyl.

-

Known Hsp90 inhibitor (e.g., novobiocin) as a positive control.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies against HER2, AKT, c-RAF, and a loading control (e.g., GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Plate SK-BR-3 cells and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl for 24-48 hours.

-

Lyse the cells with RIPA buffer and quantify the total protein concentration using a BCA assay.

-

Separate 20-30 µg of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Image the blot and perform densitometry analysis to quantify the levels of client proteins relative to the loading control.

-

Other Potential Therapeutic Targets

Based on the broader class of aminobiphenyl and carboxamide derivatives, several other target families warrant investigation.

Carbonic Anhydrase Inhibition

-

Rationale: Aminobiphenyl sulfonamides are potent inhibitors of carbonic anhydrases (CAs), zinc metalloenzymes involved in pH regulation.[3] While the subject compound is a carboxamide, the amino-biphenyl scaffold may still allow for interaction with the active site of various CA isoforms (e.g., hCA-II, IX, XII), which are validated targets for glaucoma, epilepsy, and cancer.[3]

-

Validation Approach: A direct enzymatic inhibition assay using a panel of recombinant human CA isoforms. The assay typically measures the inhibition of the CA-catalyzed hydration of CO2.

Aryl Hydrocarbon Receptor (AHR) Modulation

-

Rationale: Certain carboxamide derivatives can activate the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that plays a role in regulating inflammatory responses.[4] AHR agonism has shown therapeutic potential in inflammatory skin diseases like atopic dermatitis.[4]

-

Validation Approach: A cell-based reporter assay using a cell line (e.g., HepG2) transfected with an AHR-responsive element driving the expression of a reporter gene (e.g., luciferase).

Multi-Target Inhibition for Neurodegenerative Diseases

-

Rationale: Phenyl-carboxamide structures have been explored as multi-target inhibitors of Monoamine Oxidase (MAO) and Cholinesterases (ChE), enzymes implicated in the pathology of Alzheimer's disease.[5]

-

Validation Approach: Separate enzymatic assays for MAO-A, MAO-B, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) to determine the inhibitory profile of the compound.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of data that could be generated from the initial screening assays described above.

| Potential Target | Assay Type | Endpoint | Hypothetical Value |

| PKMYT1 | Biochemical (ADP-Glo) | IC50 | 50 nM |

| Hsp90 C-Terminus | Fluorescence Polarization | Kd | 200 nM |

| Carbonic Anhydrase II | Enzymatic Inhibition | IC50 | 1.5 µM |

| Aryl Hydrocarbon Receptor | Reporter Gene Assay | EC50 | 500 nM |

| Monoamine Oxidase B | Enzymatic Inhibition | IC50 | > 10 µM |

Conclusion

3-Amino-3'-(pyrrolidinocarbonyl)biphenyl represents a promising chemical scaffold with the potential to interact with multiple, therapeutically relevant targets. Based on robust evidence from structurally analogous compounds, the most promising avenues for investigation are in the realms of protein kinase inhibition (specifically PKMYT1), Hsp90 modulation, and carbonic anhydrase inhibition. The experimental workflows and protocols detailed in this guide provide a clear and logical path for the comprehensive evaluation of this compound. A systematic approach, beginning with in vitro biochemical and cell-based assays, will be crucial in elucidating its precise mechanism of action and validating its potential as a novel therapeutic agent.

References

-

Google Patents.

-

MDPI.

-

PubMed.

-

PubMed.

-

European Patent Office.

-

ResearchGate.

-

National Institutes of Health.

-

MDPI.

-

Google Patents.

-

National Institutes of Health.

-

Semantic Scholar.

-

Kaunas University of Technology.

-

MedCrave online.

-

Open Research@CSIR-NIScPR.

-

NCBI Bookshelf.

-

PubMed.

-

PubMed.

-

PubMed Central.

-

Mount Sinai Scholars Portal.

-

MDPI.

-

ResearchGate.

Sources

- 1. Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the In Silico Screening of 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl Libraries

Introduction: The Rationale for Targeting Protein-Protein Interactions with Biphenyl Scaffolds

The pursuit of novel therapeutics is an endeavor marked by the continuous need for chemical scaffolds that can effectively modulate biological targets. Among these, the biphenyl moiety represents a privileged scaffold in medicinal chemistry. Its rigid, yet conformationally flexible nature allows it to mimic key structural motifs, such as the presentation of pharmacophoric features in a spatially defined manner, making it an ideal candidate for disrupting protein-protein interactions (PPIs) or fitting into well-defined enzymatic active sites. This guide focuses on a specific class of these compounds: 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl derivatives. The introduction of the aminopyrrolidine and carbonyl groups provides key hydrogen bond donors and acceptors, as well as opportunities for diverse substitutions, creating a rich chemical space for targeted library design.

This in-depth technical guide will provide a comprehensive, field-proven workflow for the in silico screening of a virtual library of 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl analogs. We will use Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that is a key therapeutic target for pain and inflammation, as a case study to illustrate the screening process.[1][2][3] The methodologies described herein are grounded in established computational chemistry principles and are designed to be a self-validating system for the identification of promising lead candidates for further preclinical development.

Part 1: Library Design and Preparation

The initial step in any virtual screening campaign is the generation and preparation of a high-quality compound library. For this guide, we will construct a virtual library based on the 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl scaffold.

Scaffold Definition and Enumeration

The core scaffold is defined by the 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl structure. A virtual library can be generated by enumerating various substituents at key positions on the biphenyl rings and the pyrrolidine moiety. The diversity of the library is crucial to explore a wide range of chemical space and increase the chances of identifying potent hits.

Experimental Protocol: Virtual Library Generation

-

Scaffold Definition: Define the core 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl scaffold in a suitable chemical format (e.g., SMILES or MOL file).

-

Substitution Points: Identify chemically feasible points for substitution on the biphenyl rings and the pyrrolidine nitrogen.

-

Reagent Selection: Select a diverse set of commercially available or synthetically accessible building blocks (e.g., acyl halides, sulfonyl chlorides, aldehydes for reductive amination) to attach to the substitution points.

-

Combinatorial Enumeration: Use computational tools (e.g., RDKit, ChemAxon) to enumerate all possible combinations of the selected building blocks with the core scaffold.

-

Initial Filtering: Apply basic filters to remove compounds with undesirable properties, such as high molecular weight, excessive hydrophobicity, or reactive functional groups. A common filter is Lipinski's Rule of Five.[4]

Ligand Preparation for Docking

Once the virtual library is generated, the compounds must be prepared for molecular docking. This involves converting the 2D representations into 3D structures and assigning correct protonation states and partial charges.

Experimental Protocol: Ligand Preparation

-

2D to 3D Conversion: Convert the 2D structures of the library compounds into 3D conformers using software like Open Babel or Schrödinger's LigPrep.

-

Protonation State Assignment: Determine the most likely protonation state of each molecule at a physiological pH (typically 7.4).

-

Tautomeric State Generation: Enumerate possible tautomers for each compound, as the biologically relevant tautomer may not be the one initially drawn.

-

Energy Minimization: Perform a geometry optimization and energy minimization of the 3D structures using a suitable force field (e.g., MMFF94 or OPLS). This ensures that the conformers are in a low-energy state.

-

Charge Assignment: Assign partial atomic charges to each atom in the molecule. This is crucial for accurately calculating electrostatic interactions during docking.

Part 2: Target Selection and Preparation